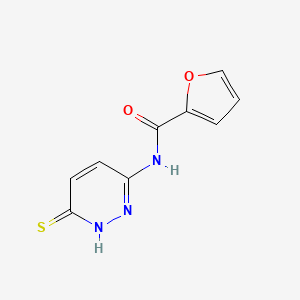
4-Cyclopropoxyphenylboronic acid
Descripción general
Descripción
4-Cyclopropoxyphenylboronic acid is a chemical compound with the molecular formula C9H11BO3 . Its average mass is 177.993 Da and its mono-isotopic mass is 178.080124 Da .
Molecular Structure Analysis
The molecular structure of 4-Cyclopropoxyphenylboronic acid consists of a phenyl ring (benzene ring) attached to a boronic acid group and a cyclopropoxy group . The boronic acid group is bound to the phenyl ring, and the cyclopropoxy group is attached to the phenyl ring .Physical And Chemical Properties Analysis
4-Cyclopropoxyphenylboronic acid is a solid at room temperature . The compound should be stored in an inert atmosphere at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
1. Synthesis and Bioactivity of Derivatives
Cyclopropanecarboxylic acid derivatives, closely related to 4-Cyclopropoxyphenylboronic acid, have shown promise in herbicidal and fungicidal activities. A study by Tian et al. (2009) synthesized new thioureas using cyclopropanecarboxylic acid and found notable herbicidal and fungicidal properties in some compounds (Tian, Song, Wang, & Liu, 2009).
2. Rhodium-Catalyzed Reactions
Rhodium-catalyzed addition/ring-opening reactions involving arylboronic acids, like 4-Cyclopropoxyphenylboronic acid, can yield significant derivatives. Matsuda, Makino, & Murakami (2004) demonstrated how cyclobutanones react with arylboronic acids in the presence of a Rh(I) complex, forming butyrophenone derivatives, which are valuable in organic synthesis (Matsuda, Makino, & Murakami, 2004).
3. Fluorescence Sensor Development
4-Carboxyphenylboronic acid, similar to 4-Cyclopropoxyphenylboronic acid, has been used to create fluorescent carbon quantum dots for sensing applications. A study by Sun et al. (2021) explored this application for detecting benzo[a]pyrene in water, showcasing the potential of boronic acid derivatives in environmental monitoring (Sun et al., 2021).
4. Advanced Bio-Applications
Phenylboronic acid-decorated polymeric nanomaterials, which can include derivatives like 4-Cyclopropoxyphenylboronic acid, have been used in drug delivery systems and biosensors. Lan & Guo (2019) highlighted these applications, particularly focusing on interactions with glucose and sialic acid (Lan & Guo, 2019).
5. Nanoparticle Functionalization for Antiviral Therapeutics
Phenylboronic-acid-modified nanoparticles, similar in function to 4-Cyclopropoxyphenylboronic acid derivatives, have been researched for their potential as antiviral therapeutics. Khanal et al. (2013) discussed attaching phenylboronic acid moieties to nanoparticles for use against viruses like Hepatitis C, indicating a new avenue for antiviral drug development (Khanal et al., 2013).
Safety And Hazards
The safety data sheet for 4-Cyclopropoxyphenylboronic acid indicates that it may be harmful if swallowed (H302). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .
Propiedades
IUPAC Name |
(4-cyclopropyloxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO3/c11-10(12)7-1-3-8(4-2-7)13-9-5-6-9/h1-4,9,11-12H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZOOGQYKHWNGOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OC2CC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681860 | |
| Record name | [4-(Cyclopropyloxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropoxyphenylboronic acid | |
CAS RN |
871829-90-2 | |
| Record name | [4-(Cyclopropyloxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

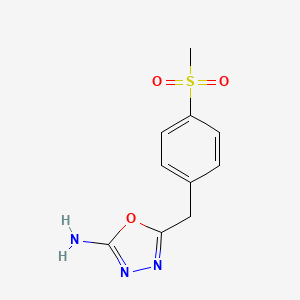
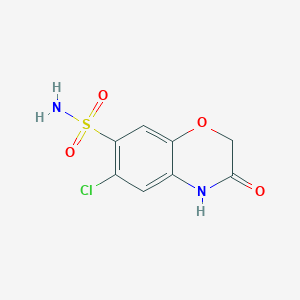
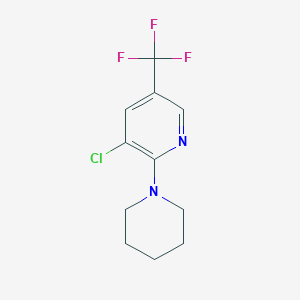
![4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1422035.png)
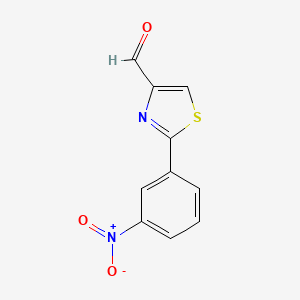
![2'-Methoxy-5'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1422038.png)
![6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B1422039.png)
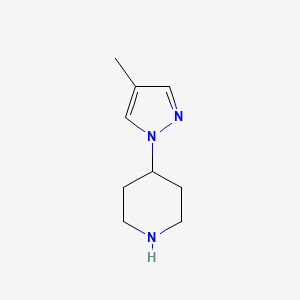
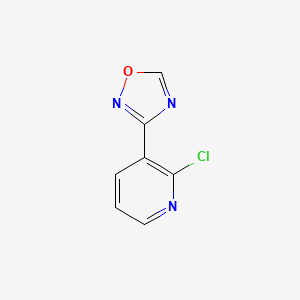
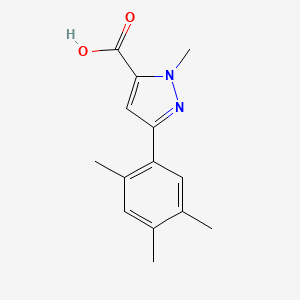
![7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B1422046.png)
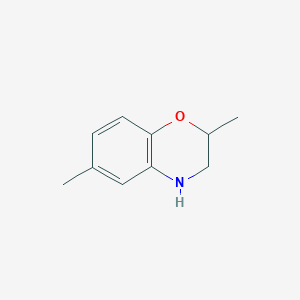
![7-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1422052.png)
